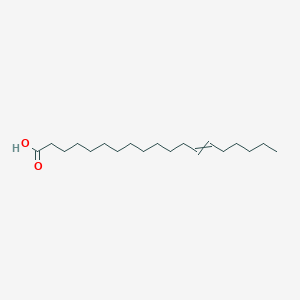
Nonadec-13-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadec-13-enoic acid: is a long-chain monounsaturated fatty acid with a carbon chain length of 19 atoms and a double bond at the 13th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Nonadec-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of olefin metathesis reactions, where a suitable precursor with a double bond is subjected to metathesis catalysts to form the desired product. Another method involves the elongation of shorter-chain fatty acids through a series of reactions, including oxidation and reduction steps .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction and purification of this compound from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .
Análisis De Reacciones Químicas
Types of Reactions: : Nonadec-13-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxoacids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the saturated fatty acid, nonadecanoic acid.
Substitution: Halogenation reactions can occur at the double bond, where reagents like bromine or chlorine are used to form halogenated derivatives.
Major Products: : The major products formed from these reactions include oxoacids, ketones, saturated fatty acids, and halogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : Nonadec-13-enoic acid is used as a precursor in the synthesis of various complex organic molecules. It serves as a building block in the production of polymers, surfactants, and lubricants .
Biology: : In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential effects on metabolic pathways and signaling mechanisms .
Medicine: : this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being explored for its role in the treatment of conditions like cardiovascular diseases and metabolic disorders .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics, personal care products, and bio-based lubricants. Its unique properties make it suitable for use in environmentally friendly and sustainable products .
Mecanismo De Acción
Nonadec-13-enoic acid exerts its effects through various molecular targets and pathways. It can interact with cell membrane phospholipids, influencing membrane fluidity and permeability. Additionally, it can modulate signaling pathways involved in inflammation and oxidative stress by interacting with specific receptors and enzymes . The compound’s ability to donate electrons and neutralize free radicals contributes to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds: : Nonadec-13-enoic acid is similar to other long-chain monounsaturated fatty acids, such as oleic acid (octadec-9-enoic acid) and eicosenoic acid (eicos-11-enoic acid) .
Uniqueness: : What sets this compound apart is its specific chain length and the position of the double bond. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
104061-37-2 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
nonadec-13-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7H,2-5,8-18H2,1H3,(H,20,21) |
Clave InChI |
FQWSRDQVIFNBQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


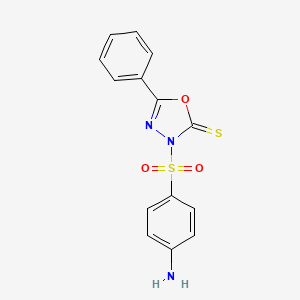
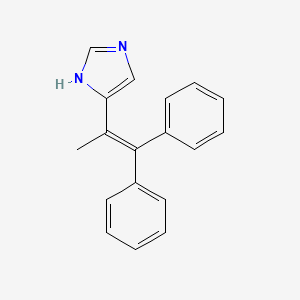
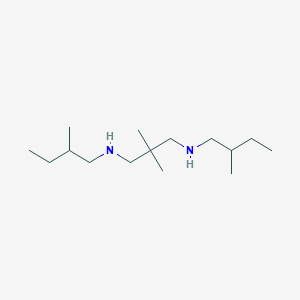
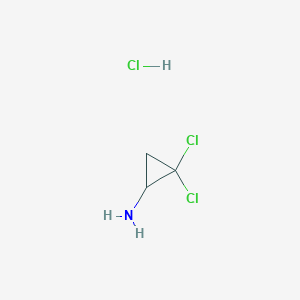
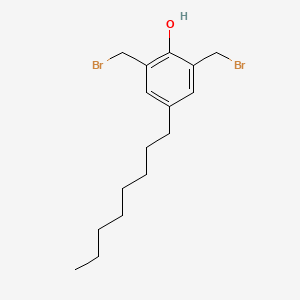
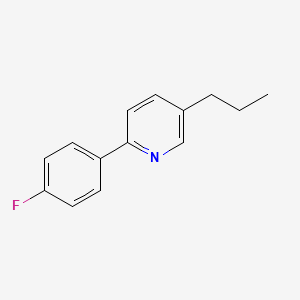
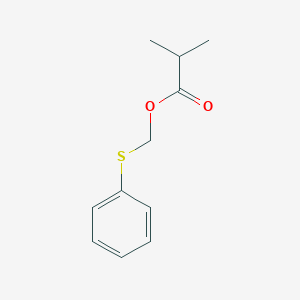
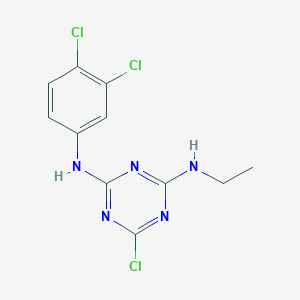


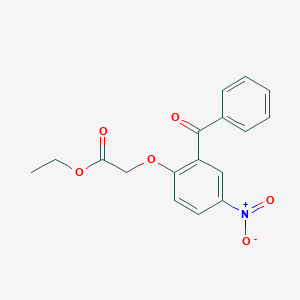
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
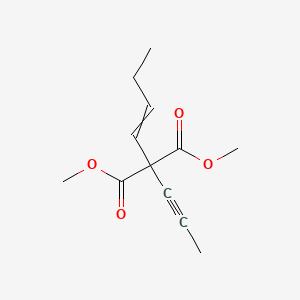
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
